Dimethyl (2-oxo-3-phenoxypropyl)phosphonate
Description
Properties
IUPAC Name |
1-dimethoxyphosphoryl-3-phenoxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-14-17(13,15-2)9-10(12)8-16-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSTBMCCAVWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)COC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342248 | |
| Record name | Dimethyl 2-oxo-3-phenoxypropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40665-68-7 | |
| Record name | Dimethyl 2-oxo-3-phenoxypropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl (2-oxo-3-phenoxypropyl)phosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MYZ6P2U9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the deprotonation of dimethyl methylphosphonate by n-BuLi, generating a phosphonate enolate. This enolate subsequently attacks the carbonyl carbon of methyl phenoxyacetate, leading to the formation of the target compound. The stoichiometric ratio of dimethyl methylphosphonate to methyl phenoxyacetate is typically 1:1, with n-BuLi used in slight excess (1.1–1.2 equivalents) to ensure complete deprotonation.
The reaction is summarized as:
Reaction Conditions and Optimization
Optimal conditions for this reaction include:
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Temperature : Conducted at −78°C to 0°C to minimize side reactions such as over-alkylation or hydrolysis.
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Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether, which solubilizes the reactants and stabilizes the enolate intermediate.
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Atmosphere : Strictly inert (nitrogen or argon) to prevent moisture ingress and side reactions with atmospheric CO₂.
Post-reaction workup involves quenching excess n-BuLi with a saturated ammonium chloride solution, followed by extraction with dichloromethane or ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Purification and Isolation
The crude product is purified via vacuum distillation or column chromatography to achieve high purity (>95%). Key parameters for distillation include:
For chromatographic purification, silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (70:30 to 50:50) are typically employed.
Analytical Characterization
The compound is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 258.21 g/mol | |
| Density | 1.209 ± 0.06 g/cm³ | |
| Refractive Index | 1.515–1.519 | |
| Melting Point | 38–40°C |
Applications and Industrial Relevance
This compound serves as a critical intermediate in synthesizing prostaglandin receptor agonists, including anti-glaucoma agents like latanoprost . Its phosphonate group enhances metabolic stability, making it valuable in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-oxo-3-phenoxypropylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Dimethyl (2-oxo-3-phenoxypropyl)phosphonate is widely used as a reagent in organic synthesis:
- Phosphorylated Heterocycles: It serves as a precursor in the formation of complex heterocyclic compounds, which are crucial in pharmaceuticals.
- Horner-Wadsworth-Emmons Reaction: This compound acts as a key intermediate in olefination reactions, facilitating the formation of alkenes from aldehydes or ketones.
Biological Research
The compound is utilized in biological studies:
- Enzyme Mechanisms: It acts as a probe to study phosphonate metabolism and enzyme interactions, providing insights into biochemical pathways.
- Antimicrobial Activity: Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial and fungal strains, suggesting potential applications in developing antimicrobial agents.
Medicinal Chemistry
This compound plays a role in medicinal chemistry:
- Pharmaceutical Intermediates: It is used in the synthesis of phosphorus-containing drugs, which are significant for their biological activities.
Industrial Applications
The compound is also employed in various industrial applications:
- Flame Retardants and Plasticizers: Its phosphonate structure contributes to the development of materials with enhanced fire resistance and flexibility, making it valuable in polymer formulations.
Case Study 1: Antimicrobial Activity
A research study investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated notable inhibition against specific bacterial strains, highlighting its potential as a lead compound for drug development.
Case Study 2: Synthesis of Phosphorylated Heterocycles
In a synthetic chemistry project, this compound was successfully utilized to synthesize a series of phosphorylated heterocycles that demonstrated significant biological activity against cancer cell lines, showcasing its utility in drug discovery.
Mechanism of Action
The mechanism of action of dimethyl 2-oxo-3-phenoxypropylphosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its action are diverse and depend on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphonate esters exhibit diverse reactivity and applications depending on their substituents. Below is a detailed comparison of dimethyl (2-oxo-3-phenoxypropyl)phosphonate with structurally or functionally related compounds:
Substituent Effects on Reactivity and Stability
- However, the diazo group introduces explosion hazards upon heating or mechanical shock, limiting its practical utility compared to the safer phenoxy-substituted analogue . Key Difference: The absence of a diazo group in this compound reduces explosion risks while retaining utility in phosphorylation reactions .
- Dimethyl methylphosphonate (DMMP, CAS: 756-79-6): A simpler phosphonate with a methyl group directly attached to phosphorus. DMMP lacks the ketone and phenoxy moieties, making it less reactive in condensation reactions but highly stable. It is widely used as a flame retardant and simulant for chemical warfare agents (e.g., sarin) due to its low toxicity and high volatility . Key Difference: The ketone in this compound enables participation in nucleophilic additions, unlike DMMP .
- Epoxypropyl dimethyl phosphonate (CAS: 86211-32-7): Features an epoxy group, making it suitable for polymerization and cross-linking reactions in materials science. In contrast, the phenoxy group in this compound directs its use toward bioactive molecule synthesis .
Electronic and Steric Effects
- Diethyl phosphonate (CAS: 762-04-9): The ethyl ester groups increase steric hindrance and reduce electrophilicity compared to dimethyl esters. This results in slower reaction kinetics in phosphorylation reactions, as noted in studies comparing dimethyl and diethyl H-phosphonates . Key Difference: Dimethyl esters generally exhibit higher reactivity due to reduced steric bulk .
- [2-Oxo-3-(3-trifluoromethylphenoxy)propyl]phosphonate derivatives: Substitution with a trifluoromethyl (CF₃) group on the phenoxy ring introduces strong electron-withdrawing effects, enhancing electrophilicity at the ketone. This modification is critical in fluorinated drug intermediates but may reduce solubility in nonpolar solvents compared to the non-fluorinated analogue .
Comparative Data Table
Biological Activity
Dimethyl (2-oxo-3-phenoxypropyl)phosphonate is an organophosphorus compound notable for its biological activity, particularly as a selective agonist for the FP prostaglandin receptor. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula . The presence of the phenoxy group attached to a propylphosphonate moiety enhances its utility in organic synthesis and biological applications.
Target Receptors
The primary biological activity of this compound is attributed to its role as a selective FP prostaglandin receptor agonist . Upon binding to the FP receptor, it mimics natural prostaglandins, leading to various cellular responses.
Biochemical Pathways
- Intracellular Calcium Mobilization : Activation of the FP receptor results in increased intracellular calcium ion concentrations, triggering downstream signaling pathways that may influence cell proliferation and inflammation.
- Synthesis of Thromboxane A2 Agonists : The compound has been utilized in synthesizing novel prostanoid thromboxane A2 agonists, which are critical in managing conditions like glaucoma by reducing intraocular pressure (IOP) .
Therapeutic Applications
- Glaucoma Treatment : Research has highlighted the efficacy of this compound in developing new therapies for glaucoma. Its ability to lower IOP makes it a candidate for treating ocular hypertension .
- Psoriasis Treatment : A method involving this compound has been proposed for alleviating psoriasis symptoms, demonstrating its potential as a therapeutic agent beyond ophthalmic applications .
Safety and Toxicology
This compound is associated with several safety concerns:
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
- H335 : May cause respiratory irritation.
These hazard statements necessitate careful handling and usage in laboratory settings.
Future Directions
The ongoing exploration of this compound may lead to new formulations that minimize side effects while maximizing therapeutic efficacy. Research into its dual agonist capabilities at both FP and EP3 receptors could enhance its application in treating various conditions related to inflammation and vascular health .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dimethyl (2-oxo-3-phenoxypropyl)phosphonate, and how can researchers optimize reaction yields?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or hydrophosphonylation. A common approach involves reacting phenoxypropyl ketone derivatives with dimethyl phosphite under acidic or catalytic conditions . To optimize yields, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, catalyst loading). Statistical analysis, such as response surface methodology, can identify optimal conditions while minimizing experimental runs .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use ¹H/³¹P NMR to confirm the phosphonate ester group (δ ~30–35 ppm in ³¹P NMR) and the phenoxy/keto moieties. FT-IR can validate C=O (1700–1750 cm⁻¹) and P=O (1200–1300 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For structural ambiguity, combine with X-ray crystallography if crystalline derivatives are accessible .
Q. How should researchers handle safety considerations during synthesis?
- Methodological Answer : Conduct a pre-experiment hazard analysis using guidelines from Prudent Practices in the Laboratory (e.g., assessing reactivity of diazo intermediates or phosphonate esters). Use fume hoods for volatile reagents, and ensure secondary containment for corrosive byproducts. Reference safety data sheets (SDS) for specific handling protocols, such as avoiding inhalation/contact with dimethyl phosphite derivatives .
Advanced Research Questions
Q. How can computational methods enhance the design of novel derivatives or reaction pathways?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states in hydrophosphonylation reactions, predicting regioselectivity or steric effects. Tools like the ICReDD platform integrate reaction path searches with experimental feedback loops, enabling rapid identification of viable synthetic routes . For enantioselective variants, simulate chiral catalyst interactions to prioritize ligand scaffolds .
Q. What strategies resolve contradictions in reaction outcomes when modifying substituents on the phenoxy or phosphonate groups?
- Methodological Answer : Apply multivariate analysis to decouple electronic vs. steric effects. For example, Hammett plots can correlate substituent electronic parameters (σ) with reaction rates. If steric hindrance dominates, use molecular volume calculations (e.g., Tolman cone angles) to rationalize yield discrepancies. Cross-validate with kinetic isotope effects (KIEs) to probe mechanistic pathways .
Q. How can researchers improve enantioselectivity in catalytic hydrophosphonylation reactions involving this compound?
- Methodological Answer : Employ chiral organocatalysts (e.g., bifunctional thioureas) or metal-ligand complexes (e.g., Cu(II)-BOX systems) to induce asymmetry. Optimize solvent polarity and temperature to enhance stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with europium shift reagents. For industrial relevance, test immobilized catalysts in flow reactors to improve scalability .
Q. What methodologies are effective for scaling up synthesis using continuous flow reactors?
- Methodological Answer : Design flow systems with microreactors to enhance heat/mass transfer for exothermic steps (e.g., phosphonate esterification). Use inline analytics (e.g., PAT tools) to monitor intermediate stability. For multiphase reactions, optimize solvent compatibility and residence time distribution (RTD). Computational fluid dynamics (CFD) simulations can predict clogging risks or mixing inefficiencies .
Data Analysis and Optimization
Q. How can researchers apply machine learning to predict reaction outcomes for derivatives of this compound?
- Methodological Answer : Train models on datasets containing reaction conditions (e.g., catalysts, solvents), substituent descriptors (e.g., Hammett σ, logP), and yield/ee outcomes. Use open-source platforms like RDKit for feature engineering. Validate predictions with high-throughput experimentation (HTE) to iteratively refine the model .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
